Oct-4-ene-3,6-dione
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Overview
Description
Oct-4-ene-3,6-dione is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ene-3,6-dione can be achieved through the biotransformation of cholesterol. This process involves the use of microorganisms such as Burkholderia cepacia in the presence of organic solvents . The reaction conditions typically include maintaining an optimal temperature and pH to facilitate the enzymatic conversion of cholesterol to this compound.
Industrial Production Methods
Industrial production of this compound leverages the biotransformation process due to its efficiency and cost-effectiveness. The use of bioreactors allows for the controlled environment necessary for the microorganisms to thrive and produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Oct-4-ene-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mineral acids, organic solvents, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include derivatives used in the synthesis of steroid drugs and other biologically active compounds .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which Oct-4-ene-3,6-dione exerts its effects involves the reduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) levels. It also increases the production of platelet-activating factor analogs, which play a role in neuroprotection . Molecular docking studies have shown that the compound interacts with specific molecular targets involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Cholest-4-en-3-one: Another derivative of cholesterol, used in the synthesis of steroid drugs.
Androsta-4,9(11)-diene-3,17-dione: An intermediate in the synthesis of physiologically active compounds of the pregnane series.
Uniqueness
Oct-4-ene-3,6-dione stands out due to its comprehensive neuroprotective effects and its potential in improving lipid metabolism. Its ability to reduce oxidative stress and enhance neuroprotection makes it a promising candidate for further research and development in medical applications .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GDUNUVQVVHHADI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC(=O)CC |
Origin of Product |
United States |
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